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Compound of Interest
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4-Hydroxypiperidine-4-

carboxamide hydrochloride

CAS No.: 240400-87-7

Cat. No.: B3381469

Get Quote

Executive Summary & Scaffold Significance
The 4-hydroxy piperidine amide scaffold is a "privileged structure" in medicinal chemistry,

serving as a core pharmacophore in numerous FDA-approved therapeutics (e.g., Ibrutinib,

Tofacitinib). Its utility stems from its unique geometric constraints: the piperidine ring forces

substituents into defined spatial vectors, while the 4-hydroxyl group offers a versatile handle for

modulating solubility (

), hydrogen bonding potential (HBD/HBA), and metabolic stability.

This guide moves beyond basic synthesis, focusing on chemo- and regioselective

functionalization. We address the specific challenge of manipulating the C4-hydroxyl group in

the presence of a Lewis-basic amide functionality, providing self-validating protocols for

etherification, oxidation, and bioisosteric replacement.
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The following diagram outlines the divergent synthetic pathways available from the core

scaffold.
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Figure 1: Divergent functionalization vectors for the 4-hydroxy piperidine amide scaffold.

Module A: The Hydroxyl Handle ( -Functionalization)
The C4-hydroxyl group is the primary vector for introducing "warheads" or lipophilic domains.

Two dominant strategies exist: Retention of Configuration (via Alkylation) and Inversion of

Configuration (via Mitsunobu).

Protocol: Stereoinvertive Mitsunobu Coupling
Application: Installing aryl ethers or esters with precise stereochemical control (e.g., converting

cis-4-OH to trans-4-OAr).

Scientific Rationale: The amide carbonyl can sometimes participate in neighboring group

participation (NGP), complicating standard substitutions. The Mitsunobu reaction avoids

carbocation intermediates, ensuring clean inversion. We utilize DIAD (Diisopropyl

azodicarboxylate) over DEAD for better stability and easier byproduct removal.

Reagents:
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Substrate:

-Acyl-4-hydroxypiperidine (1.0 equiv)

Nucleophile: Phenol or Carboxylic Acid (

) (1.2 equiv)

Phosphine:

(Triphenylphosphine) (1.5 equiv)[1][2]

Azodicarboxylate: DIAD (1.5 equiv)[2]

Solvent: Anhydrous THF or Toluene (0.1 M)

Step-by-Step Protocol:

Preparation: Charge a flame-dried flask with the Substrate, Nucleophile, and

under

atmosphere. Dissolve in anhydrous THF.

Cooling: Cool the reaction mixture to 0 °C. Critical: This suppresses the formation of

hydrazide byproducts.

Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.

Reaction: Remove the ice bath and stir at room temperature (RT) for 12–16 hours.

Monitoring: Check TLC. If the reaction stalls, heat to 40 °C.

Workup (The "Mg" Trick):

Concentrate the solvent.[3]

Redissolve the residue in minimal Toluene.

Add
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(2 equiv) and stir for 30 mins. This forms a complex with the Triphenylphosphine Oxide
(TPPO) byproduct, precipitating it out.

Filter the solids and concentrate the filtrate.[1][2]

Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting:

Low Conversion: If the nucleophile is sterically hindered (e.g., ortho-substituted phenol),

switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

.

Protocol: Arylation (Base-Mediated)
Application: Coupling with electron-deficient heterocycles (e.g., 4-chloropyridine, 2-

fluoronitrobenzene).

Protocol:

Dissolve

-Acyl-4-hydroxypiperidine (1.0 equiv) in DMF or DMSO (0.2 M).

Add NaH (60% dispersion, 1.2 equiv) at 0 °C. Stir for 30 min to generate the alkoxide.

Note: Gas evolution (

) will be vigorous.

Add the aryl halide (1.1 equiv).

Heat to 60–80 °C for 4 hours.

Quench: Carefully add saturated

. Extract with EtOAc.[2][3][4]
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Module B: Redox Manipulations
Protocol: Green Oxidation to 4-Piperidone
Application: Creating a ketone intermediate for reductive amination (installing amines at C4).

Method: TEMPO/Bleach (Anelli Oxidation). This is preferred over Swern for piperidine amides

as it avoids the foul odor and cryogenic conditions, while being highly chemoselective for

secondary alcohols over the amide bond.

Reagents:

Substrate (1.0 equiv)

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)

KBr (0.1 equiv)

NaOCl (Commercial Bleach, ~5%, 1.2 equiv)

Solvent:

/ Water biphasic system.

Step-by-Step Protocol:

Dissolve substrate in

(0.2 M). Add a solution of KBr in water (0.5 mL/mmol).

Cool to 0 °C. Add TEMPO.

Controlled Addition: Add NaOCl (buffered to pH 9 with

) dropwise while stirring vigorously.

Visual Cue: The organic layer will turn orange/red (oxidized TEMPO) and then fade back

to yellow as the substrate consumes the oxidant.

Quench: Once TLC shows consumption (< 1 hour), add aqueous
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(Thiosulfate) to quench excess oxidant.

Extraction: Separate layers, dry organic phase over

.

Protocol: Deoxofluorination (Bioisostere Installation)
Application: Replacing -OH with -F to block metabolism or modulate

. Reagent:Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[5]

Expert Insight: Deoxo-Fluor is thermally more stable than DAST and less likely to cause

elimination to the enamide alkene.

Protocol:

Dissolve substrate in anhydrous

in a plastic (HDPE) or Teflon vessel (glass can react with HF byproducts).

Cool to -78 °C.

Add Deoxo-Fluor (1.2 equiv) dropwise.

Allow to warm to RT overnight.

Quench: Pour into saturated

. Caution: Vigorous

evolution.

Mechanistic Visualization
Understanding the Mitsunobu pathway is critical for troubleshooting stereochemical issues.
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Figure 2: The Mitsunobu mechanism highlighting the critical oxyphosphonium activation step.

Comparative Data: Oxidation Methods
Table 1 compares oxidation methods specifically for the 4-hydroxy piperidine amide scaffold.
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Method Reagents Yield (Typical) Scalability Comments

TEMPO/Bleach
TEMPO, NaOCl,

KBr
85-95% High

Recommended.

Green, cheap,

fast.

Dess-Martin DMP, DCM 90-98% Low/Med

Excellent for

small scale;

expensive.

Swern
DMSO, Oxalyl

Chloride
80-90% Med

Cryogenic

(-78°C) required;

odor issues.

PCC/PDC Cr(VI) Reagents 70-85% Low

Toxic waste;

difficult workup

(tar).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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